molecular formula C11H6BrN3OS B7578439 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine

4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine

Cat. No. B7578439
M. Wt: 308.16 g/mol
InChI Key: WTFFXPVZYMHYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine, also known as BPTP, is a chemical compound that has been extensively researched for its potential in various scientific fields. BPTP is a heterocyclic compound that contains a pyridine ring, a thieno ring, and a pyrimidine ring. This compound has garnered attention due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine exerts its inhibitory activity by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling. This inhibition of kinase activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and physiological effects:
This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases that are involved in cell proliferation and survival pathways. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine in lab experiments is its potent inhibitory activity against several kinases, which makes it a potential candidate for the development of kinase inhibitors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research and development of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine. One potential direction is the optimization of its chemical structure to improve its potency and selectivity against specific kinases. Additionally, this compound could be used as a tool compound to study the role of specific kinases in various biological processes. Finally, this compound could be further studied for its potential in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, this compound is a promising compound that has garnered attention for its potential in various scientific fields. Its potent inhibitory activity against several kinases makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine involves the reaction of 5-bromopyridin-3-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base. This reaction results in the formation of the intermediate 4-(5-bromopyridin-3-yl)oxy-1,3,5-triazin-2-amine, which is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to yield this compound.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been studied for its potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess potent inhibitory activity against several kinases, including BRAF, CRAF, and SRC. This makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.

properties

IUPAC Name

4-(5-bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3OS/c12-7-3-8(5-13-4-7)16-11-10-9(1-2-17-10)14-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFXPVZYMHYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2OC3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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